Lanatoside C

Catalog No.
S532413
CAS No.
17575-22-3
M.F
C49H76O20
M. Wt
985.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanatoside C

CAS Number

17575-22-3

Product Name

Lanatoside C

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

Molecular Formula

C49H76O20

Molecular Weight

985.1 g/mol

InChI

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1

InChI Key

JAYAGJDXJIDEKI-PTGWOZRBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Allocor, Cedilanid, Ceglunat, Celanide, isolanid, lanatigen C, lanatoside C, Lanocide

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

The exact mass of the compound lanatoside C is 984.493 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119991. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitalis Glycosides - Lanatosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lanatoside C is a naturally occurring primary cardiac glycoside extracted from Digitalis lanata. Structurally distinguished from its secondary metabolite, digoxin, by the presence of a terminal glucose and an acetyl group on the third digitoxose sugar, it serves as a critical procurement target in both pharmaceutical manufacturing and analytical chemistry [1]. In industrial workflows, it functions as the direct biochemical precursor for the semi-synthesis of digoxin and deslanoside. In laboratory settings, it is utilized as a reference standard for pharmacopeial compliance (Digoxin EP Impurity H) and as a distinct Na+/K+-ATPase inhibitor with unique downstream signaling profiles compared to standard cardenolides.

Procuring downstream metabolites like digoxin or deslanoside as substitutes for Lanatoside C compromises both synthetic and analytical workflows. In API manufacturing, Lanatoside C is the mandatory starting material for controlled deglucosylation and deacetylation; substituting it with pre-cleaved glycosides eliminates the ability to study or optimize these conversion pathways. In pharmacological assays, the bulky acetyl-glucosyl moiety of Lanatoside C alters its binding kinetics and downstream kinase signaling, meaning substitution with digoxin can yield diametrically opposite pathway activations, such as the suppression rather than induction of ERK phosphorylation [1]. Furthermore, in quality control, Lanatoside C is structurally mandated as a specific impurity standard, making generic class-level substitution analytically invalid.

Native Precursor Abundance for Extraction and Synthesis

In raw Digitalis lanata extracts, Lanatoside C is the predominant primary glycoside, making it the necessary target for high-yield digoxin synthesis. Quantitative analysis demonstrates that untreated D. lanata leaves contain 115.6 µg of Lanatoside C per 100 mg of dry weight, compared to only 7.45 µg of native digoxin. Through controlled chemical hydrolysis (using sodium methoxide and acetic acid), the Lanatoside C pool is quantitatively converted to yield 115.1 µg of digoxin per 100 mg of leaves [1].

Evidence DimensionNative concentration in unhydrolyzed D. lanata source material
Target Compound DataLanatoside C: 115.6 µg / 100 mg dry leaf
Comparator Or BaselineDigoxin: 7.45 µg / 100 mg dry leaf
Quantified DifferenceLanatoside C is present at a >15-fold higher concentration natively.
ConditionsHPLC-UV analysis of 50% methanol extracts of unhydrolyzed Digitalis lanata leaves.

Industrial and academic buyers developing extraction or semi-synthetic workflows must procure Lanatoside C to accurately model the primary mass-balance conversion into secondary glycosides like digoxin and deslanoside.

Divergent Downstream Kinase Signaling in Oncology Models

While Lanatoside C shares the core Na+/K+-ATPase inhibition mechanism with other cardiac glycosides, its distinct structural appendages drive divergent downstream signaling. In human hepatocellular carcinoma (HCC) models, Lanatoside C suppresses ERK activation in a time- and concentration-dependent manner, acting primarily through protein kinase Cδ (PKCδ) to induce apoptosis. This contrasts sharply with the established mechanisms of digoxin, ouabain, and proscillaridin A, which are documented to induce ERK activation under similar conditions [1].

Evidence DimensionEffect on ERK phosphorylation pathway
Target Compound DataLanatoside C: Suppresses ERK activation
Comparator Or BaselineDigoxin / Ouabain: Induces ERK activation
Quantified DifferenceDiametrically opposite downstream kinase modulation despite shared primary receptor target.
ConditionsIn vitro HCC cell line assays monitoring ERK phosphorylation over time and concentration gradients.

Researchers screening cardiac glycosides for oncology repurposing must select Lanatoside C specifically to target the PKCδ/ERK-suppression pathway, as substituting with digoxin will trigger the opposite cellular response.

Pharmacopeial Quality Control and Impurity Standardization

Lanatoside C is structurally designated as Digoxin EP Impurity H. During the commercial production of digoxin, incomplete enzymatic cleavage of the terminal glucose and acetyl groups leaves residual Lanatoside C in the final API. Pharmacopeial monographs require the precise quantification of this specific precursor to validate the completion of the digilanidase-mediated hydrolysis, exploiting the exact mass difference of the acetyl and glucose moieties .

Evidence DimensionStructural identity in pharmacopeial testing
Target Compound DataLanatoside C (Digoxin Impurity H): Contains terminal glucose and acetyl group (MW 985.12)
Comparator Or BaselineDigoxin (API): Lacks terminal glucose and acetyl group (MW 780.95)
Quantified DifferenceExact structural mass difference of 1 acetyl and 1 glucose moiety.
ConditionsHPLC analytical validation of Digoxin API purity.

Analytical laboratories and QA/QC departments must procure high-purity Lanatoside C to comply with regulatory mandates for Digoxin impurity profiling, a function no other glycoside can fulfill.

Semi-Synthetic Precursor for Secondary Glycoside Production

Lanatoside C is the optimal starting material for chemical and biochemical synthesis workflows aiming to produce digoxin or deslanoside. Because it natively contains the full acetyl-glucosyl chain, it allows process chemists to optimize specific deacetylation (via sodium methoxide) or deglucosylation (via acetic acid/digilanidase) steps, enabling precise yield control in API manufacturing [1].

Analytical Standard for Digoxin API Quality Control

In pharmaceutical quality assurance, Lanatoside C is strictly required as a reference standard (Digoxin EP Impurity H). It is utilized in HPLC-UV assays to detect incomplete enzymatic hydrolysis in commercial digoxin batches, ensuring that the API meets European Pharmacopoeia (EP) and USP purity specifications .

Pharmacological Screening for Atypical Na+/K+-ATPase Inhibitors

For oncology researchers investigating the repurposing of cardiac glycosides, Lanatoside C provides a unique mechanistic profile. Its ability to suppress ERK activation via PKCδ—in direct contrast to the ERK-inducing effects of digoxin—makes it a critical compound for studies targeting hepatocellular carcinoma and other malignancies where standard cardenolides fail or produce pro-proliferative signaling [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

8

Exact Mass

984.49299481 Da

Monoisotopic Mass

984.49299481 Da

Heavy Atom Count

69

LogP

0.07 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RR3JFZ771

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.35%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (93.02%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (93.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AA - Digitalis glycosides
C01AA06 - Lanatoside C

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

17575-22-3

Wikipedia

Lanatoside_C

Dates

Last modified: 08-15-2023
1: Chao MW, Chen TH, Huang HL, Chang YW, HuangFu WC, Lee YC, Teng CM, Pan SL. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells. Sci Rep. 2017 Apr 7;7:46134. doi: 10.1038/srep46134. PubMed PMID: 28387249; PubMed Central PMCID: PMC5384006.
2: Durmaz I, Guven EB, Ersahin T, Ozturk M, Calis I, Cetin-Atalay R. Liver cancer cells are sensitive to Lanatoside C induced cell death independent of their PTEN status. Phytomedicine. 2016 Jan 15;23(1):42-51. doi: 10.1016/j.phymed.2015.11.012. Epub 2015 Dec 12. PubMed PMID: 26902406.
3: Shi H, Mao X, Zhong Y, Liu Y, Zhao X, Yu K, Zhu R, Wei Y, Zhu J, Sun H, Mao Y, Zeng Q. Lanatoside C Promotes Foam Cell Formation and Atherosclerosis. Sci Rep. 2016 Jan 29;6:20154. doi: 10.1038/srep20154. PubMed PMID: 26821916; PubMed Central PMCID: PMC4731744.
4: Kang MA, Kim MS, Kim W, Um JH, Shin YJ, Song JY, Jeong JH. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair. Oncotarget. 2016 Feb 2;7(5):6074-87. doi: 10.18632/oncotarget.6832. PubMed PMID: 26756216; PubMed Central PMCID: PMC4868741.
5: Crommentuijn MH, Maguire CA, Niers JM, Vandertop WP, Badr CE, Würdinger T, Tannous BA. Intracranial AAV-sTRAIL combined with lanatoside C prolongs survival in an orthotopic xenograft mouse model of invasive glioblastoma. Mol Oncol. 2016 Apr;10(4):625-34. doi: 10.1016/j.molonc.2015.11.011. Epub 2015 Dec 11. PubMed PMID: 26708508; PubMed Central PMCID: PMC4826802.
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7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.
8: Cheung YY, Chen KC, Chen H, Seng EK, Chu JJ. Antiviral activity of lanatoside C against dengue virus infection. Antiviral Res. 2014 Nov;111:93-9. doi: 10.1016/j.antiviral.2014.09.007. Epub 2014 Sep 22. PubMed PMID: 25251726.
9: Aparna V, Dineshkumar K, Mohanalakshmi N, Velmurugan D, Hopper W. Identification of natural compound inhibitors for multidrug efflux pumps of Escherichia coli and Pseudomonas aeruginosa using in silico high-throughput virtual screening and in vitro validation. PLoS One. 2014 Jul 15;9(7):e101840. doi: 10.1371/journal.pone.0101840. eCollection 2014. PubMed PMID: 25025665; PubMed Central PMCID: PMC4099075.
10: Cingoz GS, Verma SK, Gurel E. Hydrogen peroxide-induced antioxidant activities and cardiotonic glycoside accumulation in callus cultures of endemic Digitalis species. Plant Physiol Biochem. 2014 Sep;82:89-94. doi: 10.1016/j.plaphy.2014.05.008. Epub 2014 May 28. PubMed PMID: 24915111.
11: Teng J, Hejazi S, Badr CE, Tannous BA. Systemic anticancer neural stem cells in combination with a cardiac glycoside for glioblastoma therapy. Stem Cells. 2014 Aug;32(8):2021-32. doi: 10.1002/stem.1727. Erratum in: Stem Cells. 2016 Jan;34(1):252. PubMed PMID: 24801379; PubMed Central PMCID: PMC4454401.
12: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Protein-protein interaction network analysis in chronic obstructive pulmonary disease. Lung. 2014 Feb;192(1):87-93. doi: 10.1007/s00408-013-9509-x. Epub 2013 Nov 17. Retraction in: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Lung. 2015 Oct;193(5):869. PubMed PMID: 24241792.
13: Sahin G, Verma SK, Gurel E. Calcium and magnesium elimination enhances accumulation of cardenolides in callus cultures of endemic Digitalis species of Turkey. Plant Physiol Biochem. 2013 Dec;73:139-43. doi: 10.1016/j.plaphy.2013.09.007. Epub 2013 Sep 24. PubMed PMID: 24095920.
14: Ueda Y, Mishiro K, Yoshida K, Furuta T, Kawabata T. Regioselective diversification of a cardiac glycoside, lanatoside C, by organocatalysis. J Org Chem. 2012 Sep 21;77(18):7850-7. Epub 2012 Sep 4. PubMed PMID: 22870937.
15: Badr CE, Wurdinger T, Nilsson J, Niers JM, Whalen M, Degterev A, Tannous BA. Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway. Neuro Oncol. 2011 Nov;13(11):1213-24. doi: 10.1093/neuonc/nor067. Epub 2011 Jul 13. PubMed PMID: 21757445; PubMed Central PMCID: PMC3199161.
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